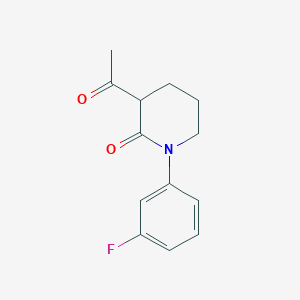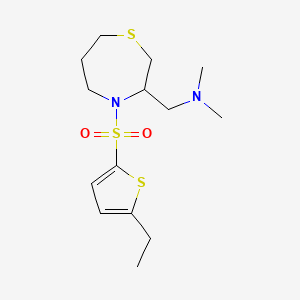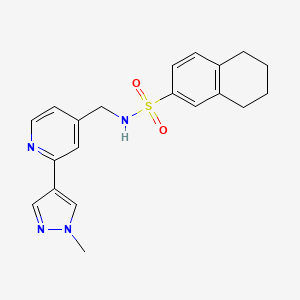![molecular formula C16H24ClNO3S B2743105 [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine CAS No. 1206105-53-4](/img/structure/B2743105.png)
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine, also known as ML352, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule drug that has been synthesized and studied for its ability to target specific proteins and enzymes in the body.
科学研究应用
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of specific enzymes and proteins, such as the proteasome and the histone deacetylase (HDAC) enzymes, which play a role in the development and progression of these diseases.
作用机制
The mechanism of action of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine involves its ability to bind to and inhibit the activity of specific enzymes and proteins in the body. For example, it has been shown to bind to the active site of the proteasome, which is responsible for degrading proteins in the cell. By inhibiting this activity, [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine can prevent the degradation of specific proteins that are involved in disease processes. Similarly, [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine has been shown to inhibit the activity of HDAC enzymes, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine depend on the specific enzymes and proteins that it targets. For example, inhibition of the proteasome can lead to the accumulation of specific proteins in the cell, which can have both positive and negative effects. Similarly, inhibition of HDAC enzymes can lead to changes in gene expression, which can affect various cellular processes.
实验室实验的优点和局限性
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine has several advantages for lab experiments, including its ability to target specific enzymes and proteins, its relatively small size, and its solubility in water and organic solvents. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to determine its efficacy and safety.
未来方向
There are several future directions for the study of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine, including its potential use as a therapeutic agent in various diseases, the development of more selective and potent analogs, and the investigation of its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine, as well as its potential side effects and toxicity. Overall, the study of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine has the potential to lead to the development of new and effective treatments for a variety of diseases.
合成方法
The synthesis of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine involves several steps, including the reaction of 5-chloro-2-methoxy-4-methylphenylsulfonyl chloride with cyclohexylamine, followed by the addition of a Grignard reagent. The resulting compound is then purified using column chromatography. The final product is a white crystalline powder that has been characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
5-chloro-N-cyclohexyl-N-ethyl-2-methoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3S/c1-4-18(13-8-6-5-7-9-13)22(19,20)16-11-14(17)12(2)10-15(16)21-3/h10-11,13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECDJXLPVBENSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B2743023.png)
![N-[4-(Hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2743024.png)

![Methyl 2-[4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methylphenoxy]acetate](/img/structure/B2743027.png)



![1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2743033.png)


![7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2743038.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride](/img/structure/B2743043.png)
![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2743044.png)